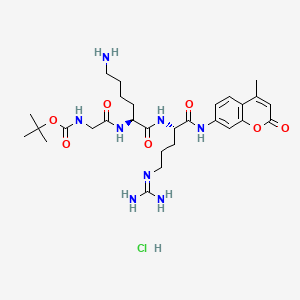
N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride” is a substrate for the Kex2 endoprotease . It is also known by the synonyms Boc-Gly-Lys-Arg-Amc-HCl and tert-butyl 2-((S)-6-amino-1-((S)-5-guanidino-1-(4-methyl-2-oxo-2H-chromen-7-ylamino)-1-oxopentan-2-ylamino)-1-oxohexan-2-ylamino)-2-oxoethylcarbamate hydrochloride .
Molecular Structure Analysis
The molecular formula of “N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride” is C29H45ClN8O7 and it has a molecular weight of 653.18 . The InChI string and SMILES string provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
This compound is available in powder form and is soluble in methanol at a concentration of 50 mg/mL . It is recommended to be stored at a temperature below -15°C .Applications De Recherche Scientifique
Protease Activity Assay
Compounds similar to “N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride” have been used as fluorogenic substrates in protease activity assays . These assays are crucial in studying the function and regulation of proteases, which play a significant role in many biological processes.
Thrombin Inhibitory Assay
Boc-Val-Pro-Arg-7-amido-4-methylcoumarin hydrochloride, a similar compound, has been used as a fluorogenic substrate for thrombin in inhibitory assays . This application is important in the study of blood clotting disorders and the development of anticoagulant drugs.
Cathepsin B Activity Assay
Z-Arg-Arg-7-amido-4-methylcoumarin, another similar compound, has been used as a cathepsin B substrate in zymography analysis of protease in feces extract and in cathepsin B activity assays . Cathepsin B is a protease involved in protein degradation and is implicated in several diseases, including cancer and neurodegenerative disorders.
Matrix Metalloproteinase Enzyme Activity Determination
Z-Arg-Arg-7-amido-4-methylcoumarin has also been used as a fluorogenic peptide substrate to determine the matrix metalloproteinase enzyme activity . Matrix metalloproteinases are enzymes that degrade extracellular matrix proteins and play a role in tissue remodeling, inflammation, and disease progression.
Trypsin Activity Measurement
Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride, a similar compound, has been used as a fluorogenic substrate to measure the enzymatic activity of trypsin . Trypsin is a serine protease involved in digestion and has been studied extensively in the context of pancreatic diseases.
Proteinase Assay
Boc-Val-Pro-Arg-7-amido-4-methylcoumarin hydrochloride has been used as a substrate in proteinase assays with hemolymph protein . This application is relevant in the study of immune responses in invertebrates.
Mécanisme D'action
Target of Action
The primary target of N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride is the Kex2 endoprotease . This enzyme plays a crucial role in the processing of precursor proteins by cleaving at specific sites.
Mode of Action
N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride acts as a substrate for the Kex2 endoprotease . The compound is cleaved by the enzyme at specific sites, leading to changes in the protein’s structure and function.
Result of Action
The result of the action of N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride is the cleavage of the compound by the Kex2 endoprotease . This leads to changes in the structure and function of the protein, which can have various downstream effects depending on the specific context and environment.
Propriétés
IUPAC Name |
tert-butyl N-[2-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44N8O7.ClH/c1-17-14-24(39)43-22-15-18(10-11-19(17)22)35-25(40)21(9-7-13-33-27(31)32)37-26(41)20(8-5-6-12-30)36-23(38)16-34-28(42)44-29(2,3)4;/h10-11,14-15,20-21H,5-9,12-13,16,30H2,1-4H3,(H,34,42)(H,35,40)(H,36,38)(H,37,41)(H4,31,32,33);1H/t20-,21-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHPBUDRCWAHCH-GUTACTQSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45ClN8O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride | |
CAS RN |
133448-23-4 |
Source


|
| Record name | L-Argininamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133448-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

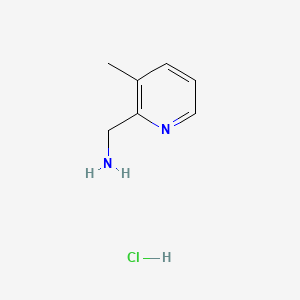
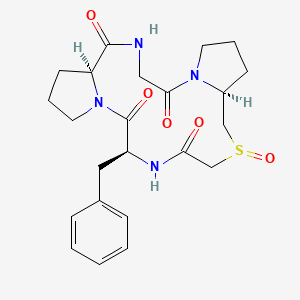
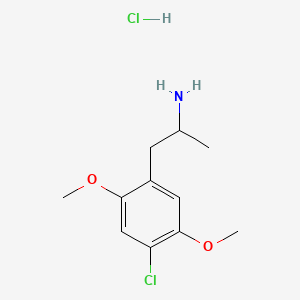
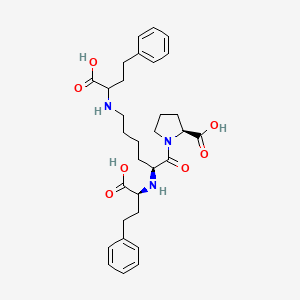
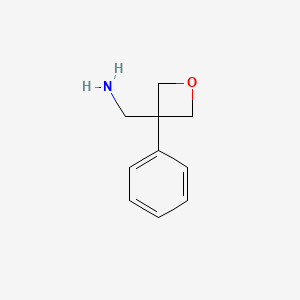
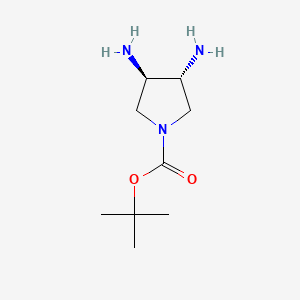
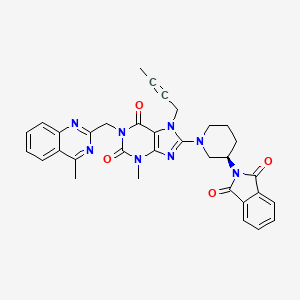
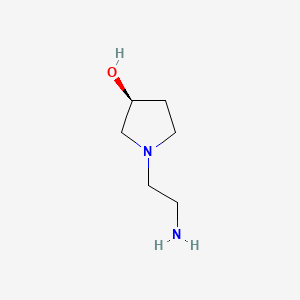


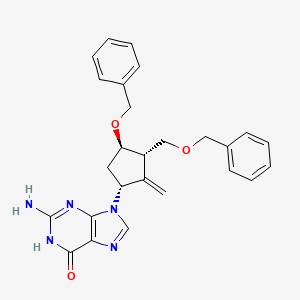
![(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B591692.png)